molecular formula C18H21FN6O3S B6542533 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoro-4-methoxybenzenesulfonyl)piperazine CAS No. 1060225-29-7

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoro-4-methoxybenzenesulfonyl)piperazine

Cat. No. B6542533
CAS RN: 1060225-29-7
M. Wt: 420.5 g/mol
InChI Key: HZSCVVPVNNOQDH-UHFFFAOYSA-N
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Description

The compound “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoro-4-methoxybenzenesulfonyl)piperazine” is a complex organic molecule. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that contain atoms of at least two different elements as members of its rings .

Mechanism of Action

Target of Action

The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which recognizes acetylated lysine residues for epigenetic reading . This protein plays a crucial role in various cellular processes, including cell cycle progression, transcriptional regulation, and signal transduction .

Mode of Action

The compound acts as a BRD4 inhibitor . It binds to the bromodomains of BRD4, preventing it from recognizing acetylated lysine residues . This disrupts the normal function of BRD4, leading to changes in gene expression and cellular processes .

Biochemical Pathways

The inhibition of BRD4 affects several biochemical pathways. Most notably, it disrupts the transcription of genes regulated by BRD4, which can lead to changes in cell proliferation, differentiation, and survival . The exact pathways affected can vary depending on the cellular context and the specific genes regulated by BRD4 in a given cell type .

Pharmacokinetics

The compound’s pharmacokinetic properties can influence its bioavailability and overall effectiveness .

Result of Action

The inhibition of BRD4 by this compound can lead to a variety of cellular effects. For example, it can inhibit cell proliferation and induce cell cycle arrest, which could potentially be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and composition of the cellular environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells

properties

IUPAC Name

3-ethyl-6-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O3S/c1-3-16-20-21-17-6-7-18(22-25(16)17)23-8-10-24(11-9-23)29(26,27)13-4-5-15(28-2)14(19)12-13/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSCVVPVNNOQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoro-4-methoxybenzenesulfonyl)piperazine

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